N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide is a complex organic compound that features a unique combination of benzodioxin, thiazole, and benzamide moieties
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit carbonic anhydrase , which plays a crucial role in many physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate.
Mode of Action
It’s suggested that similar compounds achieve their effects by coordinating their so2nh– anion with the zn+2 cation of carbonic anhydrase, resulting in a reduced hco3- output for a transition state required for activity .
Biochemical Pathways
Given its potential inhibition of carbonic anhydrase , it could impact pathways related to pH regulation and the transport of carbon dioxide and bicarbonate.
Pharmacokinetics
It’s noted that similar compounds, such as peroral sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .
Result of Action
Similar compounds have been found to exhibit potent therapeutic potential against various gram-negative and gram-positive bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide typically involves multiple steps:
Formation of 2,3-dihydro-1,4-benzodioxin-6-amine: This intermediate is synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane, followed by nitration and reduction to obtain the amine.
Thiazole Formation: The thiazole ring is introduced by reacting the amine with a thioamide and an α-haloketone under basic conditions.
Benzamide Formation: The final step involves the acylation of the thiazole derivative with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and enzyme inhibitor.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substituted-benzyl)benzenesulfonamides
- N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides
Uniqueness
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide is unique due to its combination of benzodioxin, thiazole, and benzamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-4-2-3-5-14(12)18(22)21-19-20-15(11-25-19)13-6-7-16-17(10-13)24-9-8-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBNUJZBVTTEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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